Cas no 431888-57-2 (2-Chloro-4-(methoxycarbonyl)benzoic acid)
2-Chloro-4-(methoxycarbonyl)benzoic acid Chemical and Physical Properties
Names and Identifiers
-
- 2-Chloro-4-(methoxycarbonyl)benzoic acid
- 4-methyl 2-chloro-1,4-benzenedicarboxylate
- AGN-PC-0017M0
- AK-51471
- ANW-57230
- CTK8B7413
- KB-229557
- SureCN1017792
- ICUITMASTQNLIL-UHFFFAOYSA-N
- 5975AB
- 2-chloro-4-methoxycarbonylbenzoic acid
- FCH1563988
- AX8216662
- ST24022132
-
- MDL: MFCD21603679
- Inchi: 1S/C9H7ClO4/c1-14-9(13)5-2-3-6(8(11)12)7(10)4-5/h2-4H,1H3,(H,11,12)
- InChI Key: ICUITMASTQNLIL-UHFFFAOYSA-N
- SMILES: ClC1C=C(C(=O)OC)C=CC=1C(=O)O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 241
- XLogP3: 2
- Topological Polar Surface Area: 63.6
2-Chloro-4-(methoxycarbonyl)benzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM129264-1g |
2-chloro-4-(methoxycarbonyl)benzoic acid |
431888-57-2 | 95% | 1g |
$281 | 2021-06-17 | |
| Chemenu | CM129264-5g |
2-chloro-4-(methoxycarbonyl)benzoic acid |
431888-57-2 | 95% | 5g |
$661 | 2021-06-17 | |
| Chemenu | CM129264-10g |
2-chloro-4-(methoxycarbonyl)benzoic acid |
431888-57-2 | 95% | 10g |
$884 | 2021-06-17 | |
| TRC | C632293-100mg |
2-Chloro-4-(methoxycarbonyl)benzoic Acid |
431888-57-2 | 100mg |
$ 70.00 | 2022-06-06 | ||
| TRC | C632293-500mg |
2-Chloro-4-(methoxycarbonyl)benzoic Acid |
431888-57-2 | 500mg |
$ 230.00 | 2022-06-06 | ||
| TRC | C632293-1g |
2-Chloro-4-(methoxycarbonyl)benzoic Acid |
431888-57-2 | 1g |
$ 365.00 | 2022-06-06 | ||
| Matrix Scientific | 093278-250mg |
2-Chloro-4-(methoxycarbonyl)benzoic acid, 95+% |
431888-57-2 | 95+% | 250mg |
$412.00 | 2023-09-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PH920-5g |
2-Chloro-4-(methoxycarbonyl)benzoic acid |
431888-57-2 | 95+% | 5g |
6506CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PH920-250mg |
2-Chloro-4-(methoxycarbonyl)benzoic acid |
431888-57-2 | 95+% | 250mg |
1206CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PH920-50mg |
2-Chloro-4-(methoxycarbonyl)benzoic acid |
431888-57-2 | 95+% | 50mg |
324.0CNY | 2021-07-12 |
2-Chloro-4-(methoxycarbonyl)benzoic acid Suppliers
2-Chloro-4-(methoxycarbonyl)benzoic acid Related Literature
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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3. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
Additional information on 2-Chloro-4-(methoxycarbonyl)benzoic acid
Professional Introduction to 2-Chloro-4-(methoxycarbonyl)benzoic acid (CAS No. 431888-57-2)
2-Chloro-4-(methoxycarbonyl)benzoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 431888-57-2, is a significant compound in the realm of pharmaceutical chemistry and synthetic biology. This compound belongs to the class of benzoic acid derivatives, characterized by the presence of both a chloro substituent at the 2-position and a methoxycarbonyl group at the 4-position. The unique structural features of this molecule make it a valuable intermediate in the synthesis of various pharmacologically active agents, particularly those targeting neurological and anti-inflammatory pathways.
The chloro and methoxycarbonyl functional groups in 2-Chloro-4-(methoxycarbonyl)benzoic acid contribute to its reactivity and versatility in organic synthesis. The chloro group, being electron-withdrawing, can influence the electronic properties of the aromatic ring, while the methoxycarbonyl group serves as a protecting group for carboxylic acids and can be further functionalized into other pharmacophores. These attributes have positioned this compound as a key building block in medicinal chemistry.
In recent years, there has been growing interest in 2-Chloro-4-(methoxycarbonyl)benzoic acid due to its potential applications in drug discovery. Specifically, researchers have been exploring its role in developing novel inhibitors for enzymes involved in inflammatory responses. For instance, studies have indicated that derivatives of benzoic acid can modulate the activity of cyclooxygenase (COX) enzymes, which are pivotal in the biosynthesis of prostaglandins—a class of compounds known for their pro-inflammatory effects.
One notable area of research involves the synthesis of nonsteroidal anti-inflammatory drug (NSAID) analogs based on 2-Chloro-4-(methoxycarbonyl)benzoic acid. The structural motif of this compound allows for modifications that can enhance binding affinity to target enzymes while minimizing side effects. Recent publications have demonstrated the successful development of potent COX-2 inhibitors that incorporate elements from this benzoic acid derivative, showcasing its therapeutic potential.
Furthermore, the methoxycarbonyl group in 2-Chloro-4-(methoxycarbonyl)benzoic acid provides a versatile handle for further chemical transformations. It can be readily converted into other functional groups such as esters or amides, which are common pharmacophores in drug molecules. This adaptability has made it a preferred choice for medicinal chemists seeking to explore new chemical space for drug development.
The synthesis of 2-Chloro-4-(methoxycarbonyl)benzoic acid typically involves multi-step organic reactions starting from commercially available aromatic precursors. The chlorination step is often performed using reagents such as phosphorus oxychloride (POCl₃), while the introduction of the methoxycarbonyl group can be achieved through reactions with dimethyl carbonate or methyl chloroformate. These synthetic routes highlight the compound's accessibility and synthetic utility.
In addition to its pharmaceutical applications, 2-Chloro-4-(methoxycarbonyl)benzoic acid has found utility in materials science and agrochemical research. Its aromatic structure and functional groups make it a suitable candidate for designing novel organic semiconductors or ligands for metal-catalyzed reactions. Researchers have also explored its role in developing bioactive materials that exhibit antimicrobial properties, underscoring its broad applicability across different scientific domains.
The growing body of research on 2-Chloro-4-(methoxycarbonyl)benzoic acid underscores its importance as a versatile intermediate in chemical synthesis and drug development. As our understanding of biological pathways continues to evolve, compounds like this one will remain instrumental in discovering new therapeutic agents that address unmet medical needs. The combination of structural diversity and synthetic flexibility makes it an invaluable asset in modern medicinal chemistry.
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